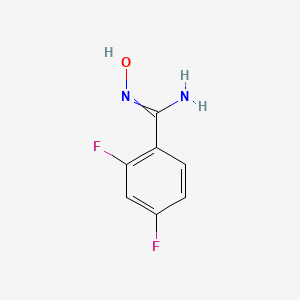

2,4-Difluorobenzamidoxime

Description

Properties

IUPAC Name |

2,4-difluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNFKOIWDXLTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384950 | |

| Record name | 2,4-Difluorobenzamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883022-90-0 | |

| Record name | 2,4-Difluorobenzamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorobenzamidoxime typically involves the reaction of 2,4-difluorobenzonitrile with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the conversion of the nitrile group to the amidoxime group. The reaction is usually conducted at ambient temperature and pressure, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzamidoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the amidoxime group to an amine group.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2,4-difluorobenzylamine.

Substitution: Formation of various substituted benzamidoxime derivatives depending on the substituent introduced.

Scientific Research Applications

2,4-Difluorobenzamidoxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzamidoxime involves its interaction with specific molecular targets. The amidoxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of 2,4-Difluorobenzamidoxime and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity |

|---|---|---|---|---|---|

| This compound | 883022-90-0 | C₇H₆F₂N₂O | 172.13 | Not reported | 99% |

| 3,4-Difluorobenzamidoxime | Not reported | C₇H₆F₂N₂O | 172.13 | Not reported | 97% |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) | 2320603 (CCDC) | C₁₃H₈F₃NO | 263.21 | 145–147 | 97% |

| 2,4-Difluorobenzylamine | 72235-52-0 | C₇H₇F₂N | 143.14 | Not reported | 98+% |

Key Observations :

- Fluorine Substitution Effects : The position of fluorine substituents significantly influences molecular interactions. For example, Fo24 (a difluorinated benzamide) exhibits strong hydrogen bonding and π-π stacking in its crystal structure, which may enhance thermal stability compared to amidoximes .

- Molecular Weight and Reactivity : Amidoximes (e.g., this compound) generally have higher molecular weights than benzylamines (e.g., 2,4-Difluorobenzylamine), which may affect solubility and reaction kinetics .

Biological Activity

2,4-Difluorobenzamidoxime is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and immunology. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including patents and research articles.

Molecular Structure:

- Chemical Formula: C7H6F2N2O

- Molecular Weight: 174.13 g/mol

Structural Features:

- The compound contains a benzene ring substituted with two fluorine atoms and an amidoxime functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that it may influence:

- CXCL12/CXCR4 Axis: This pathway plays a significant role in tumor progression and metastasis. The compound has been shown to modulate the migration of myeloid-derived suppressor cells (MDSCs) and other progenitor cells to tumor sites, potentially enhancing anti-tumor immunity .

- Angiogenesis Regulation: It affects angiogenesis by regulating the recruitment of cells involved in blood vessel formation, which is critical in tumor growth and metastasis .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 12.8 | Inhibition of cell proliferation |

| A549 | 20.5 | Modulation of CXCL12/CXCR4 signaling |

These results suggest that this compound exhibits selective cytotoxicity against certain cancer cells, likely through apoptosis and inhibition of proliferation.

In Vivo Studies

In vivo experiments have further demonstrated the compound's potential as an anti-cancer agent. For instance:

- Tumor Growth Inhibition: In mouse models bearing xenograft tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .

- Immune Response Enhancement: The compound was found to enhance the infiltration of immune cells into the tumor microenvironment, suggesting a role in modulating immune responses against tumors.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Tumor Microenvironment Modulation:

- A study showed that administration of the compound led to increased levels of pro-inflammatory cytokines in tumor-bearing mice, indicating an enhanced immune response against tumors.

- Combination Therapy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.